molecular formula C20H21Cl2NOS B14103969 N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B14103969
M. Wt: 394.4 g/mol
InChI Key: QCZNDNJKGBTUIR-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide is a key intermediate in the synthesis of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and anxiety disorders . The compound features a 3,4-dichlorophenyl group attached to a dihydronaphthalene scaffold, with a sulfinamide moiety at the 1-position. Its synthesis typically involves amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with monomethylamine in methanol, followed by sulfinylation to introduce the 2-methylpropane-2-sulfinamide group . The compound exists as a mixture of diastereomers due to the stereogenic sulfur atom in the sulfinamide group, which is critical for downstream enantioselective synthesis of sertraline .

Properties

Molecular Formula

C20H21Cl2NOS

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3

InChI Key

QCZNDNJKGBTUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine in ethanol. This reaction does not require classical dehydrating agents like titanium tetrachloride (TiCl4) or molecular sieves, which are known to produce hazardous byproducts . The low solubility of the resulting imine in ethanol helps drive the reaction to completion.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce waste. The condensation reaction is followed by a highly selective catalytic reduction using palladium on calcium carbonate (Pd/CaCO3) in ethanol. This method eliminates the need for hazardous materials and reduces the number of intermediate isolations, improving overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide involves its role as an intermediate in the synthesis of sertraline hydrochloride. Sertraline hydrochloride functions as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells. This action helps alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydronaphthalene core distinguishes it from piperazine- or cinnamanilide-based analogs.
  • Sulfinamide and sulfonamide groups are both electron-withdrawing, but sulfinamides offer stereochemical control in synthesis .
  • Urea-linked compounds (e.g., 20, 21) exhibit higher melting points, likely due to hydrogen-bonding interactions .

Key Observations :

  • The 3,4-dichlorophenyl group enhances antimicrobial activity in cinnamanilides, likely due to increased lipophilicity and membrane penetration .
  • Piperazine-containing analogs (e.g., BD 1008) target neurological pathways, contrasting with the target compound’s role as a synthetic intermediate .

Physicochemical and Spectroscopic Comparisons

The 3,4-dichlorophenyl moiety produces distinct NMR signals across derivatives:

Compound Type ¹H NMR Signals (δ, ppm) ¹³C NMR Signals (δ, ppm) Reference
Target Sulfinamide Not explicitly provided; expected CH2 (2.5–3.5), aromatic (6.8–7.5) Sulfinamide S=O (~100–110), aromatic carbons
3,4-Dichlorocinnamanilides Olefinic protons (δ 6.5–7.5), NH (~10.5) C=O (~165), CF3 (~125)
Indazol-5-yl Derivatives Indazole NH (~13.0), aromatic (7.0–8.5) Quinazoline C-F (~110–120)

Key Observations :

  • The 3,4-dichlorophenyl group consistently generates aromatic protons near δ 7.0–7.5 in ¹H NMR across derivatives .
  • Sulfinamide and sulfonamide groups produce distinct ¹³C NMR signals due to differences in hybridization (S=O vs. S-N) .

Biological Activity

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide, also known by its CAS number 152642-35-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene ring system substituted with a dichlorophenyl group and a sulfinamide moiety. Its molecular formula is C16H13Cl2NOC_{16}H_{13}Cl_2NO, with a molecular weight of approximately 306.187 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₃Cl₂NO
Molecular Weight306.187 g/mol
LogP5.097
PSA32.590

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of naphthalene have shown promise as inhibitors of cancer cell proliferation. In vitro studies have demonstrated that certain naphthalene derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

Naphthalene derivatives are also noted for their antimicrobial properties. The presence of the dichlorophenyl group in the structure may enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacteria and fungi. Studies suggest that such compounds can disrupt microbial cell walls or inhibit essential metabolic pathways .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its activity on dopamine transporters (DAT). Similar structures have been evaluated for their ability to modulate dopamine levels in the brain, which could be beneficial in treating disorders like Parkinson's disease and drug addiction .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene core and substituents significantly affect biological activity. For instance:

  • Dichlorophenyl Substitution : Enhances binding affinity to neurotransmitter receptors.
  • Sulfinamide Group : Contributes to increased solubility and bioavailability.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of related naphthalene sulfinamides on breast cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation .
  • Neuropharmacological Assessment : Another research focused on the impact of naphthalene-based compounds on DAT inhibition, revealing that certain derivatives could effectively reduce cocaine-seeking behavior in animal models, suggesting potential therapeutic applications for substance use disorders .

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